molecular formula C10H12N2O B8724725 2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one

2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one

Cat. No. B8724725
M. Wt: 176.21 g/mol
InChI Key: VSTZSSVWYBQLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,5,6,7,8-hexahydropyrrolo[3,4-b]indolizin-3-one

InChI

InChI=1S/C10H12N2O/c13-10-8-5-7-3-1-2-4-12(7)9(8)6-11-10/h5H,1-4,6H2,(H,11,13)

InChI Key

VSTZSSVWYBQLCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC3=C2CNC3=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 238c (1.3 g, 6.25 mmol, 1.0 eq.) and THF (20 mL). At −78° C., to the solution was added lithium hexamethyldisilazane/THF (18.7 mL, 18.7 mmol, 3.0 eq.). It was then stirred at room temperature for 2 hrs. After the reaction was completed, saturated aqueous NH4Cl solution (30 mL) was added and the mixture was concentrated under reduced pressure. The residue was extracted with dichloromethane (3×50 mL) and the combined organic layer was evaporated under reduced pressure. The resulting residue was purified by silica-gel column chromatography eluting with 60:1 dichloromethane/methanol to afford 238d (585 mg, 53%) as a yellow solid. MS: [M+H]+ 177.3. 1H NMR (500 MHz, DMSO-d6) δ 7.38 (s, 1H), 5.82 (s, 1H), 4.13 (s, 2H), 3.86 (t, J=6.5 Hz, 2H), 2.73 (t, J=6.5 Hz, 2H), 191-1.88 (m, 2H), 1.75-1.73 (m, 2H).
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hexamethyldisilazane THF
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
53%

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